molecular formula C7H6N2S2 B2866606 5-Aminobenzo[D]thiazole-2-thiol CAS No. 52386-09-1

5-Aminobenzo[D]thiazole-2-thiol

Cat. No.: B2866606
CAS No.: 52386-09-1
M. Wt: 182.26
InChI Key: CDQBEUOQQTTZQR-UHFFFAOYSA-N
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Description

5-Aminobenzo[D]thiazole-2-thiol is a heterocyclic compound that features a benzene ring fused with a thiazole ring, containing both nitrogen and sulfur atoms. This compound is of significant interest due to its diverse biological and pharmacological activities, making it a valuable building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminobenzo[D]thiazole-2-thiol can be achieved through several methods. One common approach involves the reaction of 2-iodophenylisocyanides with potassium sulfide and various amines in the presence of a copper catalyst . This method provides high yields and is efficient in producing the desired compound.

Another method involves the use of a three-component reaction, where 2-aminobenzothiazole is synthesized from 2-iodoaniline, carbon disulfide, and ammonia under basic conditions . This reaction is typically carried out in a solvent such as ethanol or water, and the reaction conditions are optimized to achieve high yields.

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. One-pot synthesis methods are favored, as they reduce the number of steps and the use of toxic solvents . These methods involve the use of commercially available reagents and aim to maximize atom economy and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Aminobenzo[D]thiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzothiazoles .

Mechanism of Action

The mechanism of action of 5-Aminobenzo[D]thiazole-2-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interact with DNA and RNA, leading to the disruption of cellular processes . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminobenzo[D]thiazole-2-thiol is unique due to the presence of both amino and thiol groups, which confer distinct reactivity and biological activity. This dual functionality allows for a wider range of chemical modifications and applications compared to its analogs .

Properties

IUPAC Name

5-amino-3H-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQBEUOQQTTZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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